

L-alaninamide hydrochloride physical characteristics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-2-aminopropanamide hydrochloride

Cat. No.: B555106

[Get Quote](#)

An In-depth Technical Guide to the Physical Characteristics of L-Alaninamide Hydrochloride

Introduction

L-Alaninamide hydrochloride (CAS No: 33208-99-0) is an amino acid derivative widely utilized as a key intermediate in the synthesis of various pharmaceuticals, including antibacterial, antifungal, and anticancer agents.^[1] Its structural properties and solubility make it a valuable component in medicinal chemistry and drug development.^[1] This document provides a comprehensive overview of the core physical characteristics of L-alaninamide hydrochloride, detailed experimental protocols for their determination, and a visualization of its synthesis pathway.

Data Presentation: Core Physical Characteristics

The following table summarizes the key quantitative physical and chemical properties of L-alaninamide hydrochloride. Data has been compiled from various sources, and discrepancies in reported values, particularly for the melting point, are noted. Such variations can arise from differences in purity and analytical methodology.

Property	Value	Source(s)
Molecular Formula	<chem>C3H9ClN2O</chem>	[1] [2] [3] [4] [5] [6] [7] [8]
Molecular Weight	124.57 g/mol	[2] [4] [6] [7] [9] [10]
Appearance	White to off-white crystalline powder or solid.	[1] [3] [4] [5] [11] [12]
Melting Point	167-172°C (with decomposition) 196-199°C 212-217°C	[1] [12] [2] [10] [11]
Density	~1.307 g/cm ³ (at room temperature)	[1]
Solubility	Soluble in water. [1] [3] [13] Slightly soluble in ethanol. [1] Soluble in polar organic solvents (e.g., N,N-dimethylformamide). [13] Poorly soluble in low-polarity organic solvents (e.g., ether). [13]	
pH	~4.5 (in solution)	[1]
Specific Optical Rotation	+10° to +12° (c=1 in MeOH, 20°C, 589 nm)	[5]
Taste & Odor	Odorless with a slightly bitter taste.	[1] [3]
Hygroscopicity	Hygroscopic.	[1]

Experimental Protocols

The determination of the physical characteristics listed above follows standardized laboratory procedures. The methodologies provided here are representative of the techniques used to obtain such data.

Melting Point Determination (Capillary Method)

The melting point is determined to assess the purity of the compound. A sharp melting range typically indicates high purity.

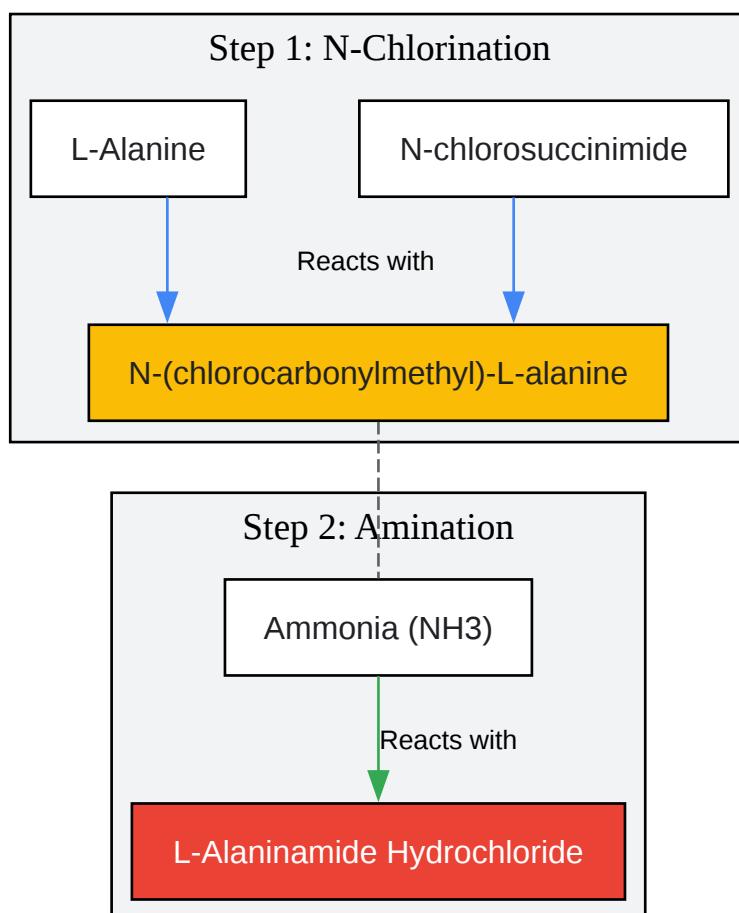
- Apparatus: Digital melting point apparatus, capillary tubes (sealed at one end).
- Procedure:
 - A small amount of finely powdered, dry L-alaninamide hydrochloride is packed into a capillary tube to a height of 2-3 mm.
 - The capillary tube is placed into the heating block of the melting point apparatus.
 - The sample is heated at a rapid rate initially until the temperature is about 15-20°C below the expected melting point.
 - The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.
 - The temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded. This range is reported as the melting point.

Solubility Determination (Shake-Flask Method)

This protocol, based on OECD Guideline 105, is a standard method for determining the water solubility of a substance.

- Apparatus: Analytical balance, flasks with stoppers, constant temperature water bath with shaker, centrifuge, analytical instrument for quantification (e.g., HPLC, UV-Vis Spectrophotometer).
- Procedure:
 - An excess amount of L-alaninamide hydrochloride is added to a flask containing a known volume of purified water.
 - The flask is sealed and placed in a shaker bath maintained at a constant temperature (e.g., 25°C).

- The mixture is agitated until equilibrium is reached (typically 24-48 hours).
- The solution is then allowed to stand for phase separation. If solids remain suspended, centrifugation is used.
- A clear, saturated aqueous sample is carefully withdrawn.
- The concentration of L-alaninamide hydrochloride in the sample is determined using a suitable analytical method that has been previously calibrated. The result is reported in g/L or mg/mL.


Specific Optical Rotation Measurement

Optical rotation is a critical property for chiral molecules like L-alaninamide hydrochloride, confirming the enantiomeric identity.

- Apparatus: Polarimeter, volumetric flask, analytical balance, sodium lamp (D-line, 589.3 nm).
- Procedure:
 - A solution of L-alaninamide hydrochloride is prepared by accurately weighing the compound and dissolving it in a precise volume of a specified solvent (e.g., methanol) to a known concentration (c), typically expressed in g/mL.
 - The polarimeter cell is rinsed and filled with the prepared solution, ensuring no air bubbles are present in the light path.
 - The observed angle of rotation (α) is measured at a constant temperature (e.g., 20°C).
 - The specific rotation $[\alpha]$ is calculated using the formula: $[\alpha] = \alpha / (l \times c)$ where 'l' is the path length of the polarimeter cell in decimeters.

Mandatory Visualization

The following diagram illustrates a common two-step synthesis procedure for L-alaninamide hydrochloride.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. L-Alaninamide HCl Or Hydrochloride BP EP USP CAS 33208-99-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 2. L-alaninamide hydrochloride [chembk.com]
- 3. Page loading... [wap.guidechem.com]
- 4. L-Alaninamide hydrochloride | 33208-99-0 [chemicalbook.com]

- 5. L-Alaninamide hydrochloride, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. L-Alaninamide hydrochloride - CAS:33208-99-0 - Sunway Pharm Ltd [3wpharm.com]
- 7. L-Alaninamide hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompas.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. L-Alaninamide hydrochloride | 33208-99-0 | FA38403 [biosynth.com]
- 10. L -Alaninamide 95 33208-99-0 [sigmaaldrich.com]
- 11. chiralblock.com [chiralblock.com]
- 12. echemi.com [echemi.com]
- 13. guidechem.com [guidechem.com]
- To cite this document: BenchChem. [L-alaninamide hydrochloride physical characteristics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b555106#l-alaninamide-hydrochloride-physical-characteristics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com